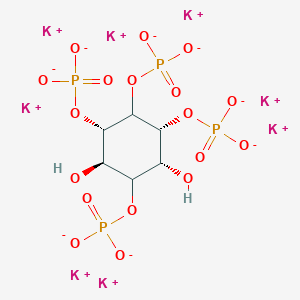
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt: is a chemical compound that plays a significant role in cellular signaling pathways. It is a derivative of inositol phosphate and is involved in the regulation of intracellular calcium levels. This compound is known for its ability to increase the entry of calcium across the plasma membrane, making it a crucial regulator of intracellular calcium by controlling plasma membrane transport of calcium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process is catalyzed by inositol 1,4,5-trisphosphate 3-kinase, which adds a phosphate group to the inositol ring, resulting in the formation of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include multiple steps of purification and crystallization to obtain the desired product with a high degree of purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role in cellular signaling pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include inositol 1,4,5-trisphosphate, ATP (adenosine triphosphate), and specific kinases such as inositol 1,4,5-trisphosphate 3-kinase .
Major Products Formed: The major product formed from the phosphorylation of inositol 1,4,5-trisphosphate is D-Myo-Inositol 1,3,4,5-tetrakis(phosphate). This compound can further participate in cellular signaling pathways, leading to the formation of other inositol phosphates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is used as a precursor for the synthesis of other inositol phosphates. It is also studied for its role in various chemical reactions and pathways .
Biology: In biological research, this compound is essential for studying intracellular calcium signaling. It is used to investigate the mechanisms of calcium entry and regulation in cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases related to calcium dysregulation. It is also used in the development of drugs targeting calcium signaling pathways .
Industry: In the industrial sector, this compound is utilized in the production of biochemical reagents and as a component in various biochemical assays .
Mecanismo De Acción
D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt exerts its effects by acting as a regulator of intracellular calcium levels. It increases the entry of calcium across the plasma membrane by controlling the transport of calcium ions. This regulation is achieved through its interaction with specific calcium channels and transporters on the plasma membrane .
Comparación Con Compuestos Similares
D-Myo-Inositol 1,4,5-trisphosphate: A precursor in the synthesis of D-Myo-Inositol 1,3,4,5-tetrakis(phosphate), involved in similar calcium signaling pathways.
D-Myo-Inositol 1,4,5,6-tetrakis(phosphate): Another inositol phosphate with distinct biological functions and signaling roles.
D-Myo-Inositol 1,3,4-trisphosphate: Involved in different signaling pathways but shares structural similarities with D-Myo-Inositol 1,3,4,5-tetrakis(phosphate).
Uniqueness: D-Myo-Inositol 1,3,4,5-tetrakis(phosphate) potassium salt is unique due to its specific role in regulating intracellular calcium levels and its ability to interact with multiple calcium channels and transporters. This makes it a valuable compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C6H8K8O18P4 |
|---|---|
Peso molecular |
804.80 g/mol |
Nombre IUPAC |
octapotassium;[(1S,2R,4R,5R)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1 |
Clave InChI |
HDLWTQSZUMYYND-PEMSSBRDSA-F |
SMILES isomérico |
[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydrazino-pyrimidin-2-one](/img/structure/B13828613.png)

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)

![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)


![(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3](/img/structure/B13828649.png)
![4-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13828663.png)

